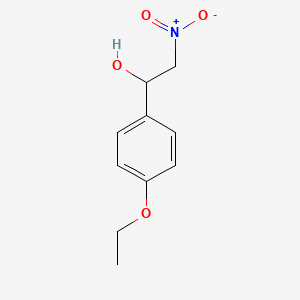
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a benzoic acid moiety substituted with a thiophene ring that has a methoxycarbonyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxycarbonyl group or to reduce the carboxylic acid to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, deprotected thiophene derivatives.
Substitution Products: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid can be compared with other thiophene derivatives:
4-(Thiophen-2-YL)benzoic acid: Lacks the methoxycarbonyl group, which may result in different chemical reactivity and biological activity.
Methyl 4-thiophen-2-YL-benzoate: Similar structure but with a methyl ester instead of a carboxylic acid group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propiedades
Número CAS |
597565-47-4 |
|---|---|
Fórmula molecular |
C13H10O4S |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
4-(3-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)10-6-7-18-11(10)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15) |
Clave InChI |
ODQWZDREHJQCFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC=C1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


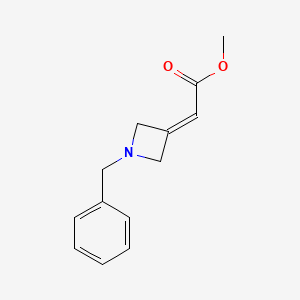
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)

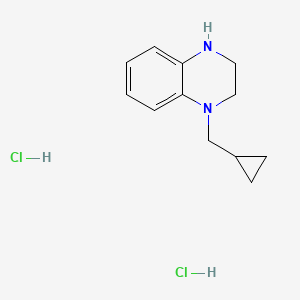

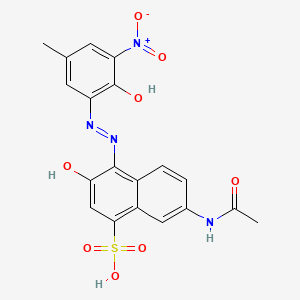
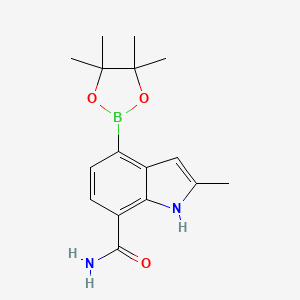
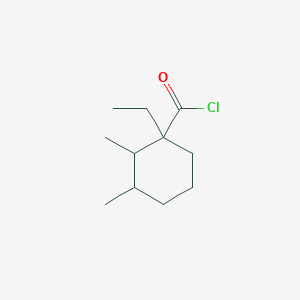
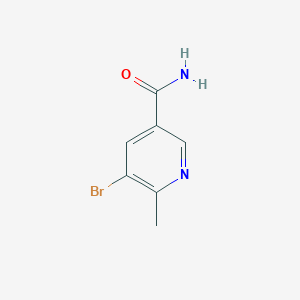
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
